molecular formula C7H7BrO B149215 2-Bromo-4-methylphenol CAS No. 6627-55-0

2-Bromo-4-methylphenol

Cat. No. B149215
CAS RN: 6627-55-0
M. Wt: 187.03 g/mol
InChI Key: MTIDYGLTAOZOGU-UHFFFAOYSA-N
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Description

2-Bromo-4-methylphenol is a brominated phenolic compound that is of interest in various chemical research areas. While the provided papers do not directly discuss 2-Bromo-4-methylphenol, they do provide insights into the behavior of bromophenols and related compounds under different conditions, which can be extrapolated to understand the properties and reactions of 2-Bromo-4-methylphenol.

Synthesis Analysis

The synthesis of brominated phenolic compounds can involve palladium-catalyzed reactions, as seen in the multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides, leading to complex products . Schiff base compounds, which are structurally related to bromophenols, can be synthesized through condensation reactions, as demonstrated by the formation of various substituted phenols . These methods could potentially be adapted for the synthesis of 2-Bromo-4-methylphenol.

Molecular Structure Analysis

The molecular structure of bromophenols and their derivatives has been extensively studied using techniques such as X-ray single-crystal diffraction . These studies reveal that these compounds often crystallize in the monoclinic system and exhibit intramolecular hydrogen bonding, which stabilizes their molecular conformation . The molecular geometry from X-ray crystallography can be compared with density functional theory (DFT) calculations to confirm the experimental findings .

Chemical Reactions Analysis

Bromophenols can undergo various chemical reactions, including decomposition in alkaline conditions, as seen with 2-bromophenol in NaOH solution . This reaction leads to debromination and the formation of both aliphatic and aromatic compounds . The reactivity of bromophenols can also be influenced by the presence of substituents on the phenol ring, which can affect the outcome of reactions such as condensation to form Schiff bases .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenols can be influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds can affect their melting points and solubility . Theoretical studies, including DFT and time-dependent DFT (TD-DFT) calculations, can provide insights into properties such as electronic spectra, molecular electrostatic potential, and nonlinear optical properties . These properties are crucial for understanding the behavior of bromophenols in different environments and for potential applications in materials science.

Scientific Research Applications

Food Industry Applications

  • Chemical Taint in Cheese : 2-Bromo-4-methylphenol was identified as the cause of a chemical taint in Gouda cheese. This compound's concentration on the cheese surface varied over time, attributed to precursors like 4-methylphenol and active bromine in the brine (Mills et al., 1997).

Chemical Synthesis and Processes

  • Synthesis Techniques : The compound has been synthesized from 4-methylphenol through oxidative bromination, achieving a high yield (Ren Qun-xiang, 2004).
  • Manufacturing Processes : An alternative process scheme for synthesizing 2-bromo-4-methylphenol involves oxidative bromination in a two-phase system, showing high selectivity and conversion ratio (Mukhopadhyay et al., 1999).

Wine Industry Applications

  • Off-Flavor in Wines : This compound is associated with an "iodine" aroma in various types of wine. Sensory studies revealed a wide range of individual thresholds for detecting this off-flavor, indicating a significant impact on wine quality (Barbe et al., 2014).

Molecular and Computational Chemistry

  • Computational Chemistry Studies : Studies involving Schiff bases related to 2-bromo-4-methylphenol focus on molecular structure, computational chemistry, and interactions with DNA bases, highlighting the compound's relevance in complex chemical systems (Demircioğlu et al., 2021).

Environmental and Health Research

  • Cellular Antioxidant Activity : Bromophenols, including derivatives of 2-bromo-4-methylphenol, have been isolated from red algae and studied for their antioxidant properties in cellular models, offering potential health benefits (Olsen et al., 2013).

Safety And Hazards

The compound is classified as an irritant, with hazard statements H315, H319, and H335 . It can cause irritation and redness of the eyes and throat, and exposure may cause coughing or wheezing .

properties

IUPAC Name

2-bromo-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIDYGLTAOZOGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074574
Record name Phenol, 2-bromo-4-methyl-
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Molecular Weight

187.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methylphenol

CAS RN

6627-55-0
Record name 2-Bromo-4-methylphenol
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Record name Phenol, 2-bromo-4-methyl-
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Record name 6627-55-0
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Record name Phenol, 2-bromo-4-methyl-
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Record name Phenol, 2-bromo-4-methyl-
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Record name 2-bromo-p-cresol
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Record name 2-BROMO-4-METHYLPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
316
Citations
S Tempere, MH Schaaper, G Lytra… - Flavour and …, 2017 - Wiley Online Library
… In a recent sensory assay of 2-bromo-4-methylphenol, Barbe … the chemical structure of 2-bromo-4-methylphenol and this … anosmia for 2-bromo-4-methylphenol was apparently linked …
Number of citations: 1 onlinelibrary.wiley.com
S Mukhopadhyay, S Ananthakrishnan… - … Process Research & …, 1999 - ACS Publications
… Thus, a ratio of 1.0:0.9 was found to be the most suitable for the synthesis of 2-bromo-4- methylphenol and 3-bromo-4-hydroxybenzoic acid and a ratio of 1:2.1 for the synthesis of 3,5-…
Number of citations: 26 pubs.acs.org
JC Barbe, S Tempere, L Riquier, G Lytra… - Journal of agricultural …, 2014 - ACS Publications
… This study highlighted the occurrence of a new wine contaminant, 2-bromo-4-methylphenol, detected in wines acidified using ion-exchange resins. This compound was found at levels …
Number of citations: 3 pubs.acs.org
J Kulič, M Večeřa - Collection of Czechoslovak Chemical …, 1972 - cccc.uochb.cas.cz
… 10-4M Solutions of 4-methoxyphenol, 4-methylphenol, l,4-benzoquinone and 2-bromo4-methylphenol were prepared and their extinction measured at two wavelengths. The …
Number of citations: 1 cccc.uochb.cas.cz
S Onodera, T Takahashi, S Takemoto… - Journal of health …, 2008 - jstage.jst.go.jp
Aqueous 4-methylphenol solution with bromide ion was treated with hypochlorite at 20◦ C under various experimental conditions. Changes in the composition of the halogenated …
Number of citations: 6 www.jstage.jst.go.jp
S Onodera, T Hayashi, T Fujiyama, T OH… - Journal of …, 2006 - jstage.jst.go.jp
… 2-Bromo-4-methylphenol and … Peak 1= 4-methylphenol; peak 2 = 2-bromo-4-methylphenol; peak 3 = 2,6-dibromo-4-methylphenol; peak 4 = 2,6dibromotolquinol …
Number of citations: 8 www.jstage.jst.go.jp
OE Mills, SP Gregory, FR Visser… - Journal of Agricultural …, 1997 - ACS Publications
… of the areas of the 2-bromo-4-methylphenol peaks divided by the … The recovery of 2-bromo-4-methylphenol, relative to the … Finally, the concentration of 2-bromo-4-methylphenol in the …
Number of citations: 9 pubs.acs.org
Y Naruta, Y Tachi, T Chishiro, Y Shimazaki… - … Section E: Structure …, 2001 - scripts.iucr.org
The title compound, C10H10N2O, was synthesized to investigate the structure of the Tyr–His residue in the active site of cytochrome c oxidase (CcO). The dihedral angle between the …
Number of citations: 9 scripts.iucr.org
MD Rao, M Ahmad, TK Kanungo - 1983 - nopr.niscpr.res.in
… The product from p-cresol-IBr reaction was isolated and characterised as 2-bromo-4-methylphenol (bp 213), while phenol and anisole gave p-bromophenol(mp 67") and p-bromoanisole…
Number of citations: 5 nopr.niscpr.res.in
DC Thompson, K Perera, R London - Chemico-biological interactions, 1996 - Elsevier
… and 2-bromo-4-methylphenol, were significantly more toxic than 4-methylphenol (LC=,,,-values of 0.44 and 0.36 mM, respectively). With the substitution of two halogens (2,6-dibromo-…
Number of citations: 35 www.sciencedirect.com

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